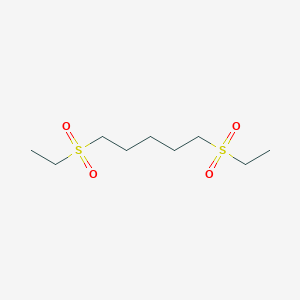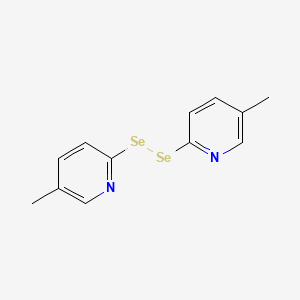
Pyridine, 2,2'-diselenobis[5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,2’-diselenobis[5-methyl-] is a unique organoselenium compound characterized by the presence of two selenium atoms linked to pyridine rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of selenium atoms imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-diselenobis[5-methyl-] typically involves the reaction of 2-chloropyridine with sodium diselenide. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved yield, reduced reaction times, and enhanced safety. The use of water as a solvent in continuous flow synthesis has been reported to be effective for the production of diselenide compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2,2’-diselenobis[5-methyl-] undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselenide bond to selenol groups.
Substitution: The pyridine rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,2’-diselenobis[5-methyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound exhibits antioxidant properties and is studied for its potential role in protecting cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of Pyridine, 2,2’-diselenobis[5-methyl-] involves its interaction with cellular thiols, leading to the formation of selenol intermediates. These intermediates can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. The compound’s ability to modulate redox balance makes it a potential therapeutic agent for diseases associated with oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Dipyridyl diselenide
- Selenopheno[2,3-b]pyridine
- Bis-selenopyridine
Comparison: Pyridine, 2,2’-diselenobis[5-methyl-] is unique due to the presence of methyl groups on the pyridine rings, which can influence its reactivity and biological activity. Compared to 2,2’-dipyridyl diselenide, the methyl-substituted compound may exhibit different solubility and stability profiles. Selenopheno[2,3-b]pyridine and bis-selenopyridine are structurally related but differ in the arrangement of selenium and nitrogen atoms, leading to variations in their chemical and biological properties .
Eigenschaften
CAS-Nummer |
496043-96-0 |
|---|---|
Molekularformel |
C12H12N2Se2 |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
5-methyl-2-[(5-methylpyridin-2-yl)diselanyl]pyridine |
InChI |
InChI=1S/C12H12N2Se2/c1-9-3-5-11(13-7-9)15-16-12-6-4-10(2)8-14-12/h3-8H,1-2H3 |
InChI-Schlüssel |
ACTOKZONZCZLPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)[Se][Se]C2=NC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14245913.png)
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)
![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
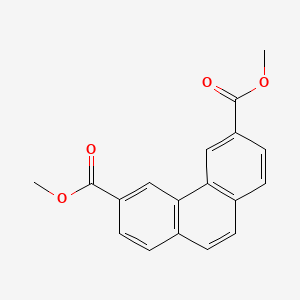
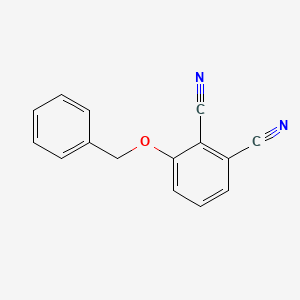
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
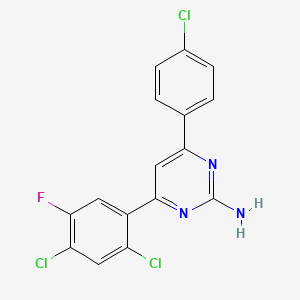
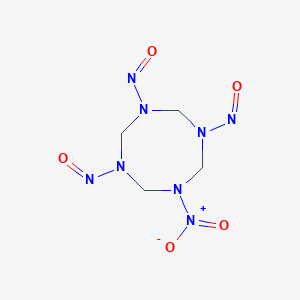
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

